

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Ximelagatran

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## Compound of Interest

Compound Name: **Ximelagatran**

Cat. No.: **B7825022**

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## Introduction

**Ximelagatran**, with the CAS Number 192939-46-1, is a significant molecule in the field of anticoagulant therapy.<sup>[1][2][3][4]</sup> It was the first orally bioavailable direct thrombin inhibitor developed as a potential replacement for warfarin. **Ximelagatran** itself is a prodrug, which is rapidly converted in the body to its active form, melagatran. This guide provides a detailed overview of the chemical structure of **ximelagatran** and a comprehensive examination of its chemical synthesis.

## Chemical Structure and Properties

**Ximelagatran** is chemically known as ethyl N-[(1R)-1-cyclohexyl-2-[(2S)-2-[[[[4-[(hydroxyamino)iminomethyl]phenyl]methyl]amino]carbonyl]-1-azetidinyl]-2-oxoethyl]glycinate.<sup>[2]</sup> It is a member of the class of azetidines.<sup>[5]</sup>

The molecular and physical properties of **ximelagatran** are summarized in the table below.

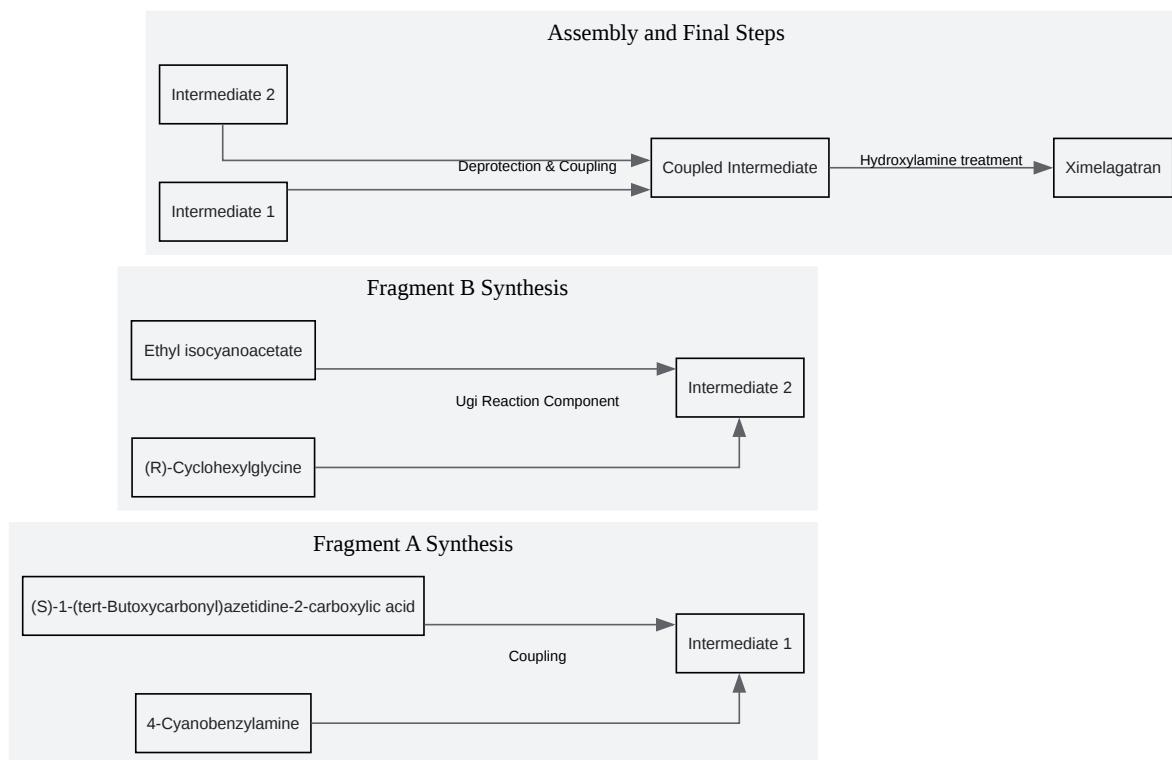
Property	Value	Reference
Molecular Formula	C24H35N5O5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	473.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	192939-46-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	ethyl 2-[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate	<a href="#">[5]</a>

## Synthesis of Ximelagatran

The synthesis of **ximelagatran** is a multi-step process that involves the coupling of several key intermediates. The primary reference for the complete synthesis of **ximelagatran** is detailed in patent WO 97/23499, specifically in Example 17. The overall synthetic strategy involves the preparation of a protected azetidine-2-carboxamide derivative, which is then coupled with a cyclohexylglycine derivative, followed by the introduction of the final side chain and deprotection steps.

## Synthetic Pathway Overview

The synthesis can be conceptually broken down into the formation of key fragments and their subsequent assembly.



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Caption: High-level overview of the synthetic strategy for **ximelagatran**.

## Detailed Experimental Protocols

The following protocols are based on the procedures outlined in patent WO 97/23499.

**Step 1: Synthesis of (S)-1-(tert-Butoxycarbonyl)-N-((4-cyanophenyl)methyl)azetidine-2-carboxamide (Intermediate 1)**

- Materials: (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, 4-cyanobenzylamine hydrochloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBr), N,N-diisopropylethylamine (DIPEA), Dichloromethane (DCM).
- Procedure: To a solution of (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid in DCM are added HOBr and EDC. The mixture is stirred at room temperature for 15 minutes. 4-Cyanobenzylamine hydrochloride and DIPEA are then added, and the reaction mixture is stirred at room temperature for 18 hours. The reaction mixture is then washed successively with 1N HCl, saturated NaHCO<sub>3</sub> solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is purified by column chromatography.

#### Step 2: Synthesis of Ethyl N-((R)-cyclohexyl(isocyano)methyl)glycinate (Intermediate 2)

- Materials: (R)-Cyclohexylglycine, Ethyl glyoxylate, a suitable isocyanide precursor (e.g., from dehydration of the corresponding formamide).
- Procedure: This intermediate can be prepared through a multi-step process starting from (R)-cyclohexylglycine. A key step involves the formation of an isocyanide. For the purpose of this guide, we will consider this as a starting material for the subsequent coupling step.

#### Step 3: Coupling of Intermediate 1 and Intermediate 2

- Procedure: The tert-butoxycarbonyl (Boc) protecting group on Intermediate 1 is first removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting amine is then coupled with a derivative of Intermediate 2. The specifics of this coupling reaction as detailed in the patent involve the reaction of the deprotected azetidine derivative with a suitable activated form of the cyclohexylglycine fragment.

#### Step 4: Formation of the Amidoxime Moiety and Final Product

- Procedure: The nitrile group of the coupled product from Step 3 is converted to the N-hydroxyamidine (amidoxime). This is typically achieved by treating the nitrile with hydroxylamine. The reaction is carried out in a suitable solvent such as ethanol, often in the presence of a base like potassium carbonate, and heated to reflux for several hours. After cooling, the product is isolated by filtration and can be further purified by recrystallization.

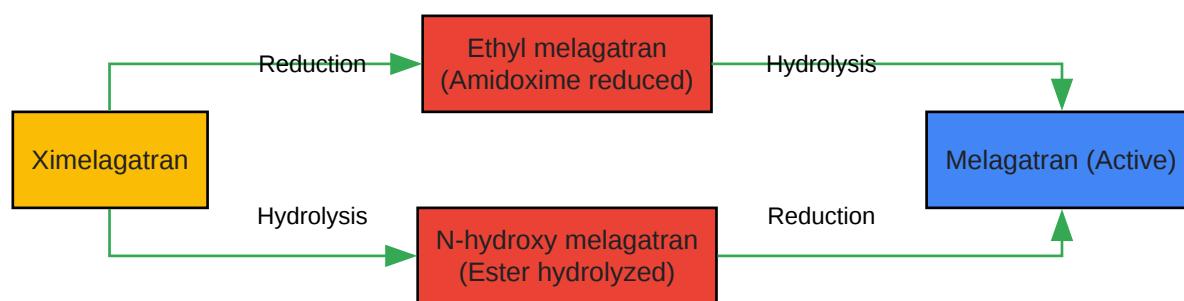
## Quantitative Data

Step	Product	Typical Yield (%)	Purity (%)
1	(S)-1-(tert-Butoxycarbonyl)-N-((4-cyanophenyl)methyl)azetidine-2-carboxamide	85-95	>98
3	Coupled Intermediate	70-80	>95
4	Ximelagatran	60-70	>99

Note: The yields and purities are approximate and can vary depending on the specific reaction conditions and purification methods employed.

## Biotransformation of Ximelagatran

It is crucial for drug development professionals to understand that **ximelagatran** is a prodrug. In vivo, it undergoes biotransformation to the active thrombin inhibitor, melagatran. This conversion involves two main enzymatic steps: hydrolysis of the ethyl ester and reduction of the N-hydroxyamidine group.



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